![molecular formula C22H18N6O2S3 B2885346 N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-13-5](/img/structure/B2885346.png)

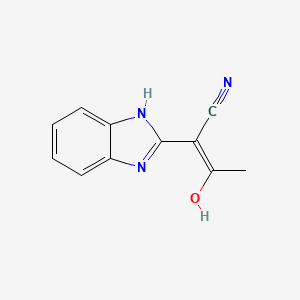

N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

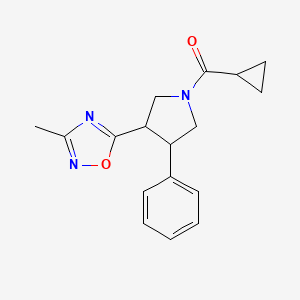

N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N6O2S3 and its molecular weight is 494.61. The purity is usually 95%.

BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Thiazole derivatives, including compounds structurally related to N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, have been synthesized and evaluated for their potential as anticancer agents. For example, a study on 5-methyl-4-phenyl thiazole derivatives explored their anticancer activity, highlighting compounds that exhibited selective cytotoxicity against human lung adenocarcinoma cells with promising IC50 values, indicating their potential for further development as cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another study synthesized benzothiazole derivatives bearing different heterocyclic rings, evaluating their antitumor activity against various human tumor cell lines, where some compounds showed considerable anticancer activity, demonstrating the potential of thiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

Research into thiazole derivatives has also included the exploration of their antimicrobial properties. One study synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and tested them for antimicrobial activity against various bacteria and fungi. The compounds exhibited potent antibacterial and antifungal activities, suggesting their potential use in addressing microbial infections (Baviskar, Khadabadi, & Deore, 2013). Another study focused on the synthesis and evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial activities, presenting compounds with promising antibacterial efficacy against specific bacterial strains, further reinforcing the antimicrobial potential of thiazole compounds (Lu, Zhou, Wang, & Jin, 2020).

Optoelectronic Properties

Thiazole-based compounds have been investigated for their optoelectronic properties as well. Research into thiazole-containing monomers aimed at developing conducting polymers has shown that such compounds possess interesting optical and electronic characteristics, making them suitable for applications in optoelectronic devices. This includes studies on their optical band gaps and switching times, indicating the versatility of thiazole derivatives in material science (Camurlu & Guven, 2015).

Mecanismo De Acción

Target of Action

The primary target of SMR000095553, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a bacterium responsible for a wide range of infections.

Mode of Action

The SMR peptide interacts with DnaK, inhibiting its function . This interaction disrupts the ability of Staphylococcus aureus to form biofilms . The inhibitory effect of the SMR peptide on biofilm formation is dose-dependent, with significant inhibition observed at concentrations of 18 µM, 36 µM, and 72 µM .

Biochemical Pathways

By targeting DnaK, the SMR peptide affects the biochemical pathways involved in biofilm formation . Biofilms contribute to antibiotic tolerance and resistance, making them a significant factor in the severity and treatment of Staphylococcus aureus infections .

Result of Action

The action of the SMR peptide results in a reduction in the viability of Staphylococcus aureus biofilms . This could potentially improve the susceptibility of the bacteria to antimicrobial agents .

Action Environment

The efficacy and stability of the SMR peptide, as well as its interaction with environmental factors, are areas that require further investigation. Understanding these aspects will be critical to the future development of the SMR peptide as a therapeutic agent .

Propiedades

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O2S3/c1-14-12-31-20(23-14)24-19(29)13-32-21-26-25-18(28(21)15-7-3-2-4-8-15)11-27-16-9-5-6-10-17(16)33-22(27)30/h2-10,12H,11,13H2,1H3,(H,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXSZJDIOJJFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)

![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)

![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)

![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)

![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2885282.png)